![molecular formula C22H21ClN4O2S B2534363 2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile CAS No. 847379-36-6](/img/structure/B2534363.png)
2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile
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Description
2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on related chemical structures demonstrates the broad interest in synthesizing novel compounds for various applications, including the development of new materials, studying chemical reactions, and understanding molecular interactions. For example, the photocyclization of related compounds in acetonitrile has afforded new compounds with potential for further chemical investigation, showcasing the methods of synthesizing complex molecules from simpler precursors (Arai et al., 1991).
Analytical Method Development
The development of sensitive and specific analytical methods for the quantification of chemical compounds in biological matrices is crucial for supporting pre-clinical and clinical studies. A study by Yang et al. (2004) highlights the development of an automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative determination of a structurally related compound in plasma, demonstrating the importance of analytical methods in drug development and pharmacokinetic studies (Yang et al., 2004).
Green Chemistry Applications
The push towards more environmentally friendly chemical syntheses has led to the exploration of catalysts that can drive reactions efficiently and with minimal environmental impact. Murugesan et al. (2016) explored a nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of compounds with quinoxaline structures under solvent-free conditions, highlighting the application of green chemistry principles in synthesizing compounds that share a structural motif with 2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile (Murugesan et al., 2016).
Potential Therapeutic Applications
While avoiding specific details related to drug use and side effects, it's important to note that related compounds have been synthesized and evaluated for their biological activities, including antimicrobial properties. The synthesis of compounds for potential therapeutic applications underscores the importance of chemical research in drug discovery and development. For example, research on sulfonamides bearing quinazolin-4(3H)ones has led to compounds with notable antibacterial and antifungal activities, illustrating the potential for developing new therapeutics based on chemical scaffolds similar to the compound (Patel et al., 2010).
properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-9-11-27(12-10-15)22-21(25-18-7-2-3-8-19(18)26-22)20(14-24)30(28,29)17-6-4-5-16(23)13-17/h2-8,13,15,20H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLWPJRQNEQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.